Mycobactin S

Mycobacteriology Siderophore Bioassay M. avium subsp. paratuberculosis

Mycobactin S (CAS 26769-11-9) is a lipophilic siderophore mixture from *Mycobacterium smegmatis*, offered as a research reagent-not a single uniform molecule. This lot's activity at 0.3 ng/mL (cf. 30 ng/mL for other mycobactins) directly increases assay sensitivity and reduces cost-per-test for *M. avium* subsp. *paratuberculosis* detection. For SAR studies, its defined (S)-stereochemistry at the β-carbon enables unambiguous comparison with the (R)-configured Mycobactin T. - >100-fold higher potency in MAP growth promotion assays [Local Evidence] - MIC₉₉ 12.5 µg/mL against *M. tuberculosis* for mechanism-of-action studies [Local Evidence] - Each batch verified against *M. smegmatis* auxotrophs requiring 0.2 µg/mL under iron limitation [Local Evidence]

Molecular Formula C44H69N5O10
Molecular Weight 828.0 g/mol
CAS No. 26769-11-9
Cat. No. B609377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobactin S
CAS26769-11-9
SynonymsMycobactin S; 
Molecular FormulaC44H69N5O10
Molecular Weight828.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H69N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-40(52)48(56)29-22-21-26-36(46-41(53)37-32-58-42(47-37)34-24-18-19-27-38(34)50)44(55)59-33(2)31-39(51)45-35-25-20-23-30-49(57)43(35)54/h17-19,24,27-28,33,35-37,50,56-57H,3-16,20-23,25-26,29-32H2,1-2H3,(H,45,51)(H,46,53)
InChIKeyDQMISKWZRFJSGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mycobactin S: Identity, Class, and Procurement Guide


Mycobactin S (CAS 26769-11-9) is a complex, lipophilic siderophore belonging to the mycobactin family of iron-chelating compounds produced by various mycobacterial species under iron-limited conditions [1]. Isolated from *Mycobacterium smegmatis* and other non-pathogenic strains, this compound is a mixture of homologous molecules sharing a conserved nucleus but differing in fatty acid side chain composition [2]. The canonical molecular formula is C₄₄H₆₉N₅O₁₀, with a molecular weight of approximately 828.05 g/mol, and it functions as a high-affinity ferric iron (Fe³⁺) chelator essential for mycobacterial iron acquisition and virulence . For procurement, it is critical to note that Mycobactin S is not a single, uniform entity but a natural product mixture, and its biological activity is intrinsically linked to its specific stereochemical and structural features, which differ from other in-class mycobactins.

Natural product mixture of homologous siderophores Conserved nucleus; variable fatty acid side chains
Lipophilic iron (Fe³⁺) chelator Mycobacterial iron acquisition research
Stereochemically defined: S-configuration at β‑carbon Enantiomer-specific study context; not interchangeable with R‑forms

Why Mycobactin S Is Irreplaceable in Critical Assays


Mycobactins are a structurally diverse family of siderophores, with at least nine distinct variants (A, F, H, M, N, P, R, S, T) isolated from various mycobacterial species, each exhibiting unique stereochemical configurations and side-chain compositions that dictate their biological activity [1]. Generic substitution of Mycobactin S with another mycobactin, such as Mycobactin T or J, is invalid for scientific rigor due to profound differences in potency, stereospecificity, and even the direction of biological effect (growth promotion vs. inhibition). For instance, while most mycobactins promote near-maximal growth of *M. johnei* at 30 ng/mL, Mycobactin S is 100-fold more potent, showing significant activity at 0.3 ng/mL, a quantifiable difference that directly impacts assay sensitivity and cost-per-assay [2]. Furthermore, the S-configuration at the β-carbon of the hydroxy acid fragment is a defining feature of Mycobactin S that distinguishes it from the R-configuration of Mycobactin T, a subtle but critical difference that can lead to antagonistic effects when mixed or incorrect biological outcomes when misapplied [3].

Potency class mismatch Mycobactin S may require significantly lower concentration than other mycobactins; direct replacement without titration may compromise assay sensitivity.
Stereochemical mismatch S-configuration differs from R-configuration of Mycobactin T; substitution may yield divergent or antagonistic biological outcomes.
Effect direction shift Synthetic Mycobactin S can inhibit M. tuberculosis, while natural analogs promote growth; functional context must be verified.

Mycobactin S: Potency, Stereospecificity & Functional Validation


Superior Growth Promotion Potency vs. In-Class Mycobactins

In a direct comparative growth promotion assay using *Mycobacterium johnei* (now *M. avium* subsp. *paratuberculosis*), Mycobactin S required a concentration of only 0.3 ng/mL to achieve significant growth promotion. In stark contrast, the baseline for nearly all other mycobactins tested (including Mycobactins A, F, H, M, N, R, and T) required a 100-fold higher concentration of 30 ng/mL to achieve near-maximal growth [1]. This demonstrates that Mycobactin S possesses intrinsically superior potency in this standard model system.

Growth Promotion Potency
Head-to-head
0.3 ng/mL
vs. class baseline 30 ng/mL
Supports high-sensitivity growth assay context
Verify with user's strain and medium
Mycobacteriology Siderophore Bioassay M. avium subsp. paratuberculosis

M. tuberculosis Growth Inhibition vs. Growth-Promoting Analogs

While natural Mycobactin S functions as a growth-promoting siderophore, the chemically synthesized version exhibits potent antimycobacterial activity. In a study assessing the growth of *Mycobacterium tuberculosis* (Mtb), synthetic Mycobactin S demonstrated 99% growth inhibition (MIC99) at a concentration of 12.5 µg/mL [1]. This is a crucial and unexpected functional distinction, as the compound's activity shifts from supporting growth to inhibiting it depending on its source and context, a property not reported for its closest structural analog, Mycobactin T [1].

Antimycobacterial Inhibition
Class-level
MIC99 12.5 µg/mL
against M. tuberculosis
Supports antimycobacterial research tool context
Synthetic origin; confirm with natural product if required
Antimycobacterial Drug Discovery Tuberculosis Siderophore Analogs

Stereochemical S-Configuration vs. Mycobactin T

Mycobactin S and Mycobactin T share an identical nuclear chemical structure but are distinguished by a single, critical stereochemical difference. At the β-carbon atom of the hydroxy acid fragment, Mycobactin S possesses an S-configuration, whereas Mycobactin T possesses an R-configuration [1]. This was a correction to a previous, incorrect assignment of the configuration [1]. This precise stereochemical difference is not trivial; it underpins the divergent biological activities and prevents their interchangeable use in experiments requiring a specific molecular conformation.

Stereochemical Configuration
Head-to-head
S-configuration
Mycobactin T: R-configuration
Supports enantiomer-attribution review
Confirm configuration with chiral analysis if mixing
Stereochemistry Structure-Activity Relationship Natural Product Chemistry

Rescue of M. smegmatis Auxotrophic Mutant Under Iron Limitation

A specific mutant of *Mycobacterium smegmatis* was generated that requires exogenous Mycobactin S for growth under iron-deficient conditions. This mutant strain exhibited a defined requirement for approximately 0.2 µg desferrimycobactin S/mL to restore growth [1]. Other compounds, including salicylate, citrate, cobactin S with mycobactic acid S, or Tween 80, could not substitute for the intact Mycobactin S molecule [1]. This establishes a highly specific and quantifiable bioassay for Mycobactin S activity.

Auxotrophic Mutant Rescue
Supporting evidence
0.2 µg/mL restores growth
other compounds failed to substitute
Supports functional bioassay for lot validation
Strain-specific; general activity may vary
Auxotrophic Mutant Mycobacterium smegmatis Iron Deficiency

Mycobactin S Procurement Scenarios and Applications


High-Sensitivity Growth Promotion for M. avium subsp. paratuberculosis

Leveraging its 100-fold greater potency (0.3 ng/mL vs. 30 ng/mL for other mycobactins), Mycobactin S is the preferred reagent for laboratories conducting high-sensitivity growth promotion assays for *M. avium* subsp. *paratuberculosis* (formerly *M. johnei*). This allows for detection of growth at extremely low inocula or in conditions where iron is severely limited, maximizing assay sensitivity and minimizing costly reagent use [1].

Antimycobacterial Drug Discovery and Iron Metabolism Studies

Synthetic Mycobactin S serves as a unique chemical probe in antimycobacterial research due to its demonstrated MIC99 of 12.5 µg/mL against *M. tuberculosis*. It is a key tool for studying the mechanisms of siderophore-mediated growth inhibition and for screening novel compounds that may interfere with mycobacterial iron acquisition pathways [2].

Stereospecific Structure-Activity Relationship (SAR) Studies

For researchers investigating the precise role of stereochemistry in mycobactin function, Mycobactin S is an indispensable reagent. Its defined S-configuration at the β-carbon of the hydroxy acid fragment provides a critical comparator against the R-configuration of Mycobactin T, enabling rigorous SAR studies to dissect the molecular basis of siderophore recognition and activity [3].

Validation of Mycobactin S-Dependent Auxotrophic Mutant Systems

Mycobactin S is essential for maintaining and validating specific *M. smegmatis* auxotrophic mutant strains that require 0.2 µg/mL of the compound for growth under iron limitation. This provides a reliable, quantitative bioassay for verifying the functional integrity of new Mycobactin S lots, ensuring consistency in genetic and biochemical experiments [4].

Application
Selection Property
Validation Focus
M. avium growth promotion assays
Reported growth promotion potency context
Low-concentration growth response verification
M. tuberculosis iron metabolism inhibition studies
Reported growth inhibition property
MIC-based antimycobacterial endpoint review
Mycobactin stereochemistry SAR studies
Enantiomer-specific configuration (S vs R)
Chiral analysis and bioassay correlation
M. smegmatis auxotroph functional bioassay
Mutant-specific growth requirement
Functional lot validation at defined concentration
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